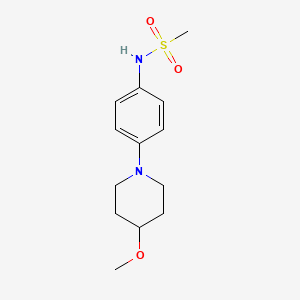

N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide

Description

N-(4-(4-Methoxypiperidin-1-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a methoxypiperidine moiety linked to a phenyl ring via a piperidinyl group. This structure combines the sulfonamide pharmacophore—known for its versatility in drug design—with a methoxypiperidine substituent, which may enhance binding affinity or modulate physicochemical properties such as solubility and metabolic stability.

Properties

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-18-13-7-9-15(10-8-13)12-5-3-11(4-6-12)14-19(2,16)17/h3-6,13-14H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQUTKIQIGGKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide typically involves the following steps:

Formation of the Methoxypiperidinyl Intermediate: The initial step involves the synthesis of the 4-methoxypiperidin-1-yl intermediate. This can be achieved through the reaction of piperidine with methanol under acidic conditions.

Coupling with Phenylmethanesulfonamide: The methoxypiperidinyl intermediate is then coupled with phenylmethanesulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium azide or thiolates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide with structurally related methanesulfonamide derivatives, highlighting key substituents and their implications:

Key Observations :

- Piperidine/Piperazine Substitutions: The methoxypiperidine group in the target compound may confer distinct conformational flexibility compared to piperazine analogs (e.g., SLC3031, EU-93-94).

- Electron-Withdrawing Groups : Compounds like EU-93-94 and sulfentrazone metabolites incorporate halogenated substituents (Cl, CF₃), which enhance lipophilicity and metabolic stability but may increase toxicity risks .

- Polar Functional Groups: Hydroxypropoxy (EU-93-94) and aminomethyl () groups improve solubility, critical for oral bioavailability .

Pharmacological and Functional Differences

- Antiarrhythmic Activity: The compound in (N-[4-(2-hydroxy-3-[[2-[4-(imidazol-1-yl)phenoxy]ethyl]amino]propoxy]phenyl)methanesulfonamide) demonstrates class II/III antiarrhythmic activity, attributed to its imidazole and hydroxypropoxy substituents. In contrast, the methoxypiperidine group in the target compound may favor CNS penetration or enzyme inhibition .

- Enzyme Inhibition: SLC3031 and EU-93-94 highlight the role of extended aromatic systems (thienopyrimidine, purine) in kinase or receptor antagonism, whereas the target compound’s simpler structure may target narrower biological pathways .

Physicochemical Properties

- Solubility : Methoxypiperidine’s ether oxygen may enhance water solubility compared to purely aromatic analogs (e.g., ’s bromophenyl derivative) .

- Stability : The methanesulfonamide group generally confers metabolic resistance, but the methoxy group in the target compound may increase susceptibility to oxidative demethylation compared to halogenated derivatives .

Biological Activity

N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine moiety, which is known for its biological activity. The methanesulfonamide group enhances solubility and bioavailability, making it a suitable candidate for therapeutic applications.

The primary mechanism of action for this compound appears to be through the inhibition of specific enzymes and receptors involved in various biological pathways:

- Anaplastic Lymphoma Kinase (ALK) Inhibition : The compound has been shown to inhibit ALK, leading to cell cycle arrest and apoptosis in ALK-dependent cancer cells. This mechanism is crucial in the context of certain cancers, where ALK mutations play a significant role in tumorigenesis .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against various pathogens. This aspect warrants further investigation to elucidate its efficacy and mechanism against specific microorganisms.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects in several cancer cell lines, notably:

- Cytotoxicity : In vitro assays have shown that this compound induces apoptosis in cancer cells more effectively than some reference drugs, indicating its potential as a therapeutic agent .

- Mechanistic Insights : The compound's ability to induce apoptosis is linked to its interaction with cellular signaling pathways that regulate cell survival and death. Specifically, it may modulate pathways involving reactive oxygen species (ROS) production and mitochondrial dysfunction .

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of this compound against various pathogens:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Weak | |

| Candida albicans | Moderate |

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.